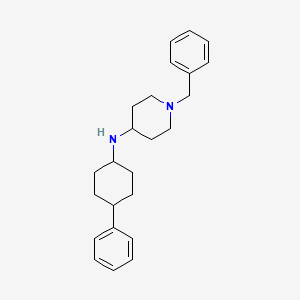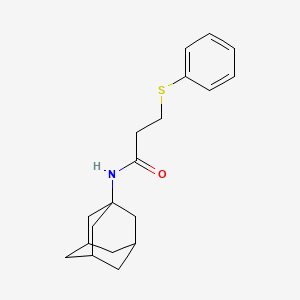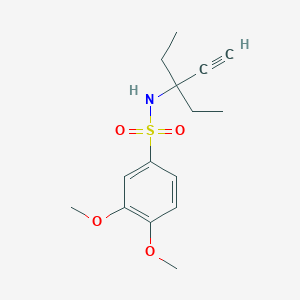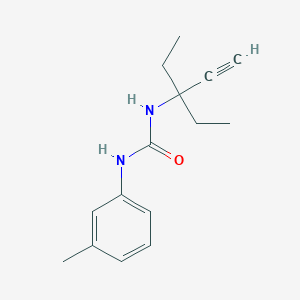
1-(5-chloro-2-pyridinyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-pyridinyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CP-544326 and belongs to the class of pyrrolidine-2,5-diones.
作用機序
CP-544326 acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This leads to a decrease in the receptor's activity, which in turn reduces the release of neurotransmitters such as glutamate. The reduction in glutamate release has been linked to the compound's anxiolytic and antidepressant effects. CP-544326 has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior. It has also been shown to inhibit the growth and proliferation of cancer cells. The compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of CP-544326 is its selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. The compound's low toxicity and good pharmacokinetic properties also make it suitable for in vivo studies. However, the compound's synthesis can be challenging, and its high cost may limit its use in some research settings.
将来の方向性
There are several directions for future research on CP-544326. One area of interest is the compound's potential as a treatment for various neuropsychiatric disorders, including anxiety, depression, and addiction. Further studies are needed to determine the compound's efficacy and safety in humans. CP-544326's potential as an anticancer agent also warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more efficient and cost-effective synthesis methods for CP-544326 could increase its accessibility for research purposes.
Conclusion:
CP-544326 is a promising compound with potential applications in various scientific research fields. Its selectivity for mGluR5 and low toxicity make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成法
CP-544326 can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-methylbenzylamine to form an intermediate. The intermediate is then reacted with ethyl acetoacetate to yield the final product. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学的研究の応用
CP-544326 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. It has been found to act as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes. CP-544326 has been shown to inhibit the activity of mGluR5 in the brain, leading to a reduction in anxiety, depression, and drug-seeking behavior. It has also been investigated as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-2-4-12(7-11)8-13-9-16(21)20(17(13)22)15-6-5-14(18)10-19-15/h2-7,10,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADITJCSVZUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5365651.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)

![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365754.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)